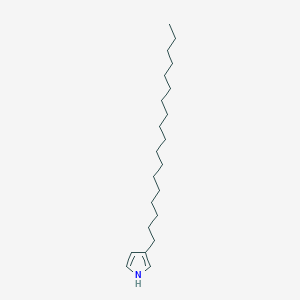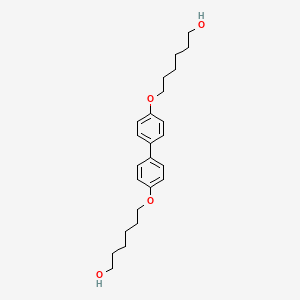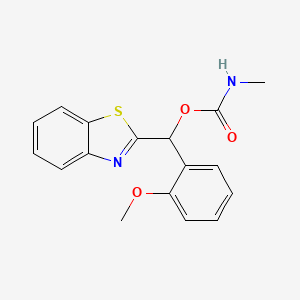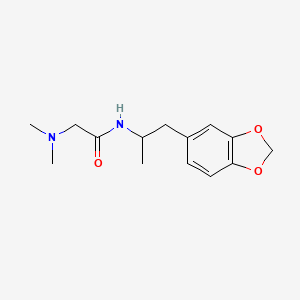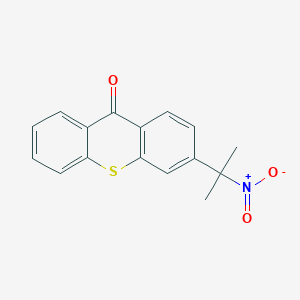
Hexanedioic acid, 3,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, 3,3-diphenyl- is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a hexane backbone, with two phenyl groups attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 3,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzene with maleic anhydride in the presence of a catalyst to form 3,3-diphenylmaleic anhydride. This intermediate is then hydrogenated to produce hexanedioic acid, 3,3-diphenyl-. The reaction conditions typically involve elevated temperatures and pressures, as well as the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of hexanedioic acid, 3,3-diphenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required specifications for its intended applications. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, 3,3-diphenyl- can be compared to other dicarboxylic acids such as adipic acid and pimelic acid. While adipic acid is widely used in the production of nylon, hexanedioic acid, 3,3-diphenyl- offers unique structural features due to the presence of phenyl groups, which can impart different chemical and physical properties. Similar compounds include:
Adipic acid: Used in nylon production.
Pimelic acid: Used in the synthesis of various polymers and resins.
Propriétés
Numéro CAS |
93878-29-6 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3,3-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22) |
Clé InChI |
POGCKUWIJXQYHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


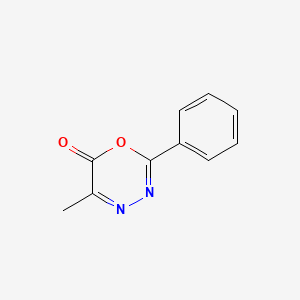
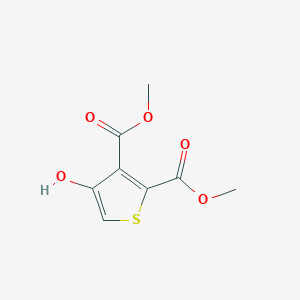
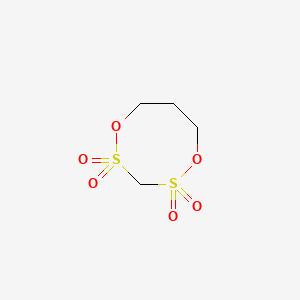
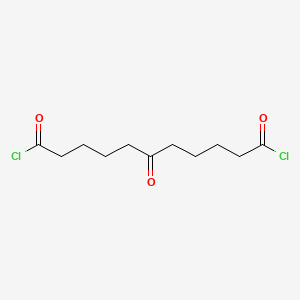
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)

